molecular formula C16H17ClN2O3 B2747009 Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate CAS No. 2095516-88-2

Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate

Cat. No.: B2747009
CAS No.: 2095516-88-2
M. Wt: 320.77
InChI Key: MBNHOJSAYLEUDM-MDZDMXLPSA-N
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Description

Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate is a chemical compound with the CAS Number: 2095516-88-2 . It has a molecular weight of 320.78 . The IUPAC name for this compound is ethyl (E)-1-benzyl-5-chloro-4-(2-methoxyvinyl)-1H-pyrazole-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17ClN2O3/c1-3-22-16(20)14-13(9-10-21-2)15(17)19(18-14)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 . This code provides a unique identifier for chemical substances, and can be used to generate a 2D structure or even a 3D model of the molecule.


Physical and Chemical Properties Analysis

The molecular formula of this compound is C16H17ClN2O3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization

Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate is part of a broader category of pyrazole derivatives that have been extensively studied for their synthesis and chemical properties. A notable example is the work on efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showcasing advances in synthesis techniques with high yields and reduced reaction times (Machado et al., 2011). Additionally, research has focused on the synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, highlighting potential applications in nonlinear optical (NLO) materials due to their optical nonlinearity, presenting them as candidates for optical limiting applications (Chandrakantha et al., 2013).

Structural Analysis

The structural elucidation of pyrazole derivatives, including those similar to this compound, has been a subject of interest. For instance, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was thoroughly investigated using various spectroscopic methods, contributing to a better understanding of the molecular geometry and electronic properties of these compounds (Inkaya et al., 2012).

Antioxidant Properties

The exploration of the antioxidant properties of pyrazole derivatives is another significant area of research. A novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and evaluated for its in vitro antioxidant susceptibilities. This study not only presented an effective synthetic route but also highlighted the compound's potential as an antioxidant, opening up possibilities for its use in relevant applications (Naveen et al., 2021).

Applications in Material Science

Research into the applications of pyrazole derivatives in material science has led to interesting findings. For example, the study of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates revealed their potential in optical limiting applications due to their significant nonlinearity, showcasing the versatility of these compounds beyond their chemical interest (Chandrakantha et al., 2013).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

ethyl 1-benzyl-5-chloro-4-[(E)-2-methoxyethenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-3-22-16(20)14-13(9-10-21-2)15(17)19(18-14)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNHOJSAYLEUDM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C=COC)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=C1/C=C/OC)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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